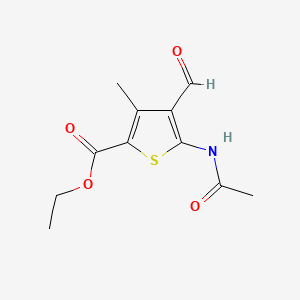
4-chloro-N-(4-chlorophenyl)benzenecarboximidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “4-chloro-N-(4-chlorophenyl)benzenecarboximidothioic acid” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. The compound’s molecular formula, structure, and specific characteristics contribute to its distinct behavior in chemical reactions and its utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “4-chloro-N-(4-chlorophenyl)benzenecarboximidothioic acid” involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents that facilitate the desired chemical transformations.
Purification: After the synthesis, the compound is purified using techniques such as chromatography or recrystallization to obtain a high-purity product.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high quality. Industrial production methods may include continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: Compound “4-chloro-N-(4-chlorophenyl)benzenecarboximidothioic acid” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Compound “4-chloro-N-(4-chlorophenyl)benzenecarboximidothioic acid” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate or as a component in pharmaceutical formulations.
Industry: The compound is utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of compound “4-chloro-N-(4-chlorophenyl)benzenecarboximidothioic acid” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, modulating their activity, and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Compound “CID 2632”
- Compound “CID 6540461”
- Compound “CID 5362065”
- Compound “CID 5479530”
These compounds share certain similarities with “4-chloro-N-(4-chlorophenyl)benzenecarboximidothioic acid” but also have unique features that distinguish them.
Properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)benzenecarboximidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NS/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVJTQLYPUVSBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NC2=CC=C(C=C2)Cl)S)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=NC2=CC=C(C=C2)Cl)S)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
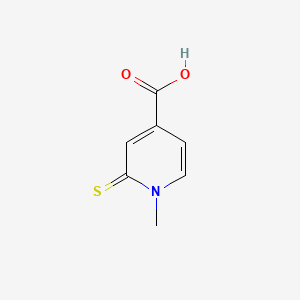
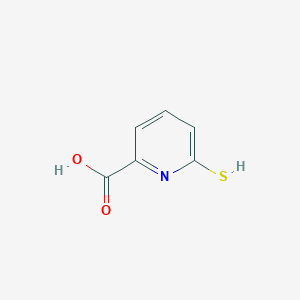
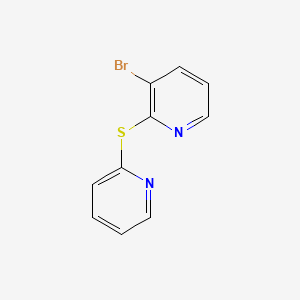
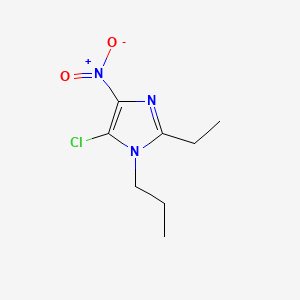
![S,S-bis[2-(acetylamino)ethyl] dithiocarbonate](/img/structure/B7794795.png)
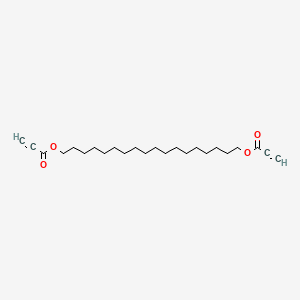
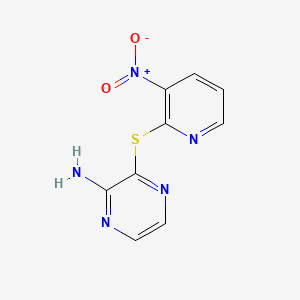
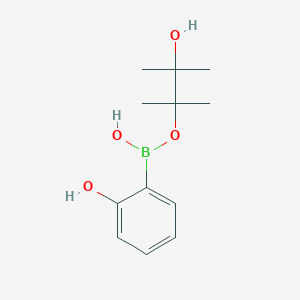
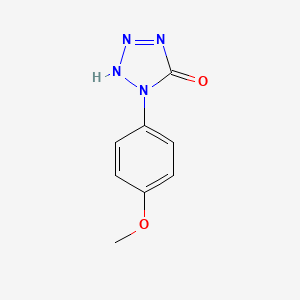

![2-Methylthieno[2,3-d]pyrimidin-6-ylformamide](/img/structure/B7794845.png)
![Thieno[2,3-b][1]benzothiophene-2-carbaldehyde](/img/structure/B7794850.png)
